1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2,2-dimethylpropanoyl)-3-piperidinyl]carbonyl}piperazine
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2,2-dimethylpropanoyl)-3-piperidinyl]carbonyl}piperazine is a useful research compound. Its molecular formula is C23H33N3O4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.24710654 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Interaction Studies
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) is a novel antidepressant under investigation for its metabolic pathway in human liver microsomes and recombinant enzymes. This compound is metabolized into various products, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and a benzylic alcohol, further oxidized to benzoic acid. Key enzymes such as CYP2D6, CYP2C9, and CYP3A4/5 play significant roles in its metabolism, highlighting the complex enzyme interactions involved in its oxidative metabolism Mette G. Hvenegaard et al., 2012.
Antimicrobial and Enzyme Inhibition Properties
Novel piperazine derivatives have been explored for their antimicrobial properties, showing significant efficacy against bacterial strains such as E. coli, S. aureus, and S. mutans. One such compound demonstrated strong inhibitory activity against biofilms and MurB enzyme, an essential factor in bacterial cell wall synthesis Ahmed E. M. Mekky, S. Sanad, 2020.
Synthesis and Characterization of Piperazine Derivatives
The synthesis of novel piperazine derivatives has been a focus of research due to their potential therapeutic applications. Studies have described the synthesis routes, characterization, and the structural analysis of various piperazine derivatives, providing insight into their chemical properties and potential uses in medicinal chemistry Yu Yu, 2005.
Biological Activities of Organotin(IV) Piperazine Derivatives
Organotin(IV) piperazine derivatives exhibit significant antibacterial, antifungal, and cytotoxic activities, offering potential as therapeutic agents. These compounds show promising results against ovarian cancer cells, with activities comparable to or greater than cisplatin, indicating their potential in cancer therapy F. Shaheen et al., 2018.
Central Pharmacological Activity
Piperazine derivatives have been extensively studied for their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The activation of the monoamine pathway is a common mechanism underlying these effects, highlighting the therapeutic potential of piperazine derivatives in treating mental health disorders A. F. Brito et al., 2018.
Properties
IUPAC Name |
1-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]piperidin-1-yl]-2,2-dimethylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O4/c1-23(2,3)22(28)26-8-4-5-18(15-26)21(27)25-11-9-24(10-12-25)14-17-6-7-19-20(13-17)30-16-29-19/h6-7,13,18H,4-5,8-12,14-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFPQSHCGLZFMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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